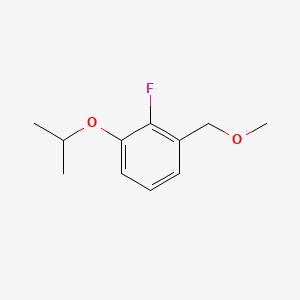![molecular formula C22H31N3O3 B14015151 n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide CAS No. 51865-86-2](/img/structure/B14015151.png)
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide is a complex organic compound with a unique structure that includes cyclohexyl groups, a carbamoyl group, and a formyl(methyl)amino group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Formyl(methyl)amino Group: The formyl(methyl)amino group can be introduced via a formylation reaction using formic acid and formaldehyde in the presence of a catalyst.
Cyclohexylation: The cyclohexyl groups are introduced through a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide undergoes various types of chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[carboxyl(methyl)amino]benzamide.
Reduction: Formation of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[hydroxymethyl(methyl)amino]benzamide.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Aplicaciones Científicas De Investigación
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide involves its interaction with specific molecular targets. The formyl(methyl)amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- n-Cyclohexyl-n-(cyclohexylcarbamoyl)-2-(diphenylphosphino)benzamide
- Cyclohexyl n-cyclohexylcarbamate
Uniqueness
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide is unique due to the presence of the formyl(methyl)amino group, which provides additional sites for hydrogen bonding and interaction with biological targets. This distinguishes it from similar compounds that may lack this functional group and, therefore, have different biological activities and applications.
Propiedades
Número CAS |
51865-86-2 |
|---|---|
Fórmula molecular |
C22H31N3O3 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide |
InChI |
InChI=1S/C22H31N3O3/c1-24(16-26)19-14-12-17(13-15-19)21(27)25(20-10-6-3-7-11-20)22(28)23-18-8-4-2-5-9-18/h12-16,18,20H,2-11H2,1H3,(H,23,28) |
Clave InChI |
OGGKWBMRDABYCI-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C(=O)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


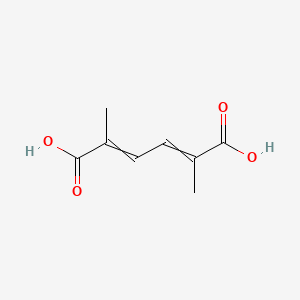
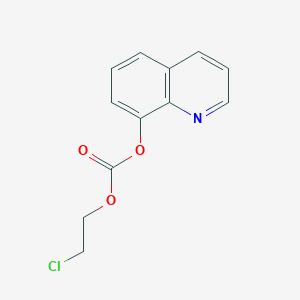
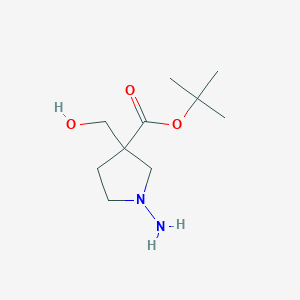
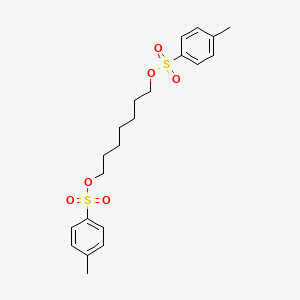

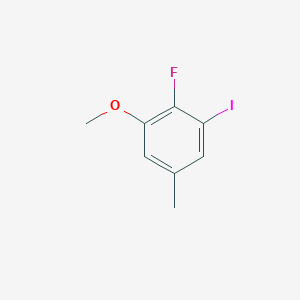


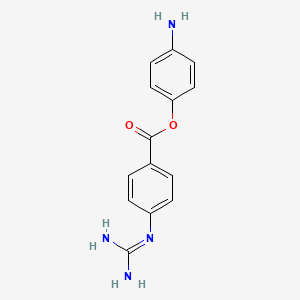

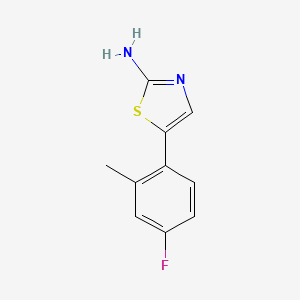
![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)
